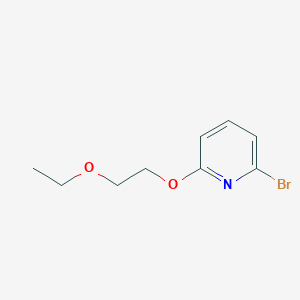
(R)-2-((Ethoxycarbonyl)amino)-2-phenylaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((Ethoxycarbonyl)amino)-2-phenylacetic acid is a chiral amino acid derivative. This compound is of significant interest in the field of organic chemistry due to its potential applications in pharmaceuticals and as a building block for more complex molecules. Its unique structure, featuring an ethoxycarbonyl group and a phenyl group, makes it a versatile intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Ethoxycarbonyl)amino)-2-phenylacetic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which is a well-known method for preparing α-aminonitriles. This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired amino acid .
Another method involves the asymmetric synthesis using chiral catalysts. Enzymatic asymmetric synthesis is particularly effective for producing optically pure amino acids. This method includes asymmetric reductive amination of keto acids, asymmetric transfer of an amino group to keto acids, and enantioselective addition of ammonia to α,β-unsaturated acids .
Industrial Production Methods
Industrial production of ®-2-((Ethoxycarbonyl)amino)-2-phenylacetic acid typically involves large-scale Strecker synthesis or enzymatic methods. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
®-2-((Ethoxycarbonyl)amino)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
®-2-((Ethoxycarbonyl)amino)-2-phenylacetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor for the synthesis of pharmaceutical compounds, including drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
Mechanism of Action
The mechanism of action of ®-2-((Ethoxycarbonyl)amino)-2-phenylacetic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes, affecting various biochemical pathways. The ethoxycarbonyl group and phenyl group play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
(S)-2-((Ethoxycarbonyl)amino)-2-phenylacetic acid: The enantiomer of the compound, which may exhibit different biological activities and properties.
α-Aminonitriles: These compounds share a similar structure and are intermediates in the synthesis of amino acids.
α,β-Unsaturated carbonyl compounds: These compounds are key building blocks in organic synthesis and share some reactivity patterns with ®-2-((Ethoxycarbonyl)amino)-2-phenylacetic acid
Uniqueness
®-2-((Ethoxycarbonyl)amino)-2-phenylacetic acid is unique due to its chiral nature and the presence of both an ethoxycarbonyl group and a phenyl group. These features contribute to its versatility in synthetic applications and its potential as a pharmaceutical intermediate.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2R)-2-(ethoxycarbonylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-16-11(15)12-9(10(13)14)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)(H,13,14)/t9-/m1/s1 |
InChI Key |
RBYBUHMCHHFGHS-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)N[C@H](C1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CCOC(=O)NC(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-hydroxy-N,2-dimethylimidazo[1,2-alpha]pyridine-3-carboxamide](/img/structure/B8500110.png)
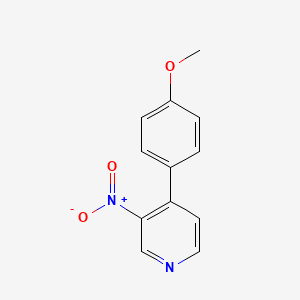
![1-{[(Benzyloxy)(formyl)amino]methyl}cyclopentane-1-carboxylic acid](/img/structure/B8500121.png)
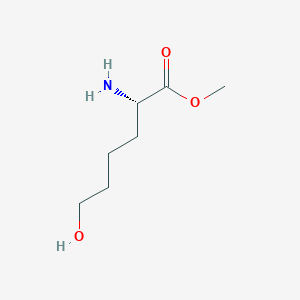
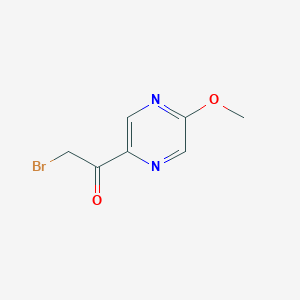

![7-Bromo-12,12-dimethyl-10-phenyl-10,12-dihydroindeno[2,1-b]carbazole](/img/structure/B8500160.png)

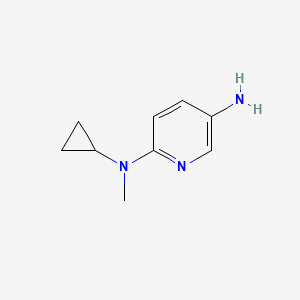
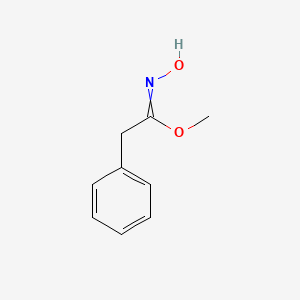
![3-(4-Bromophenoxy)-6-methoxybenzo[b]thiophene](/img/structure/B8500190.png)
